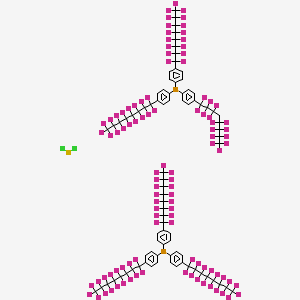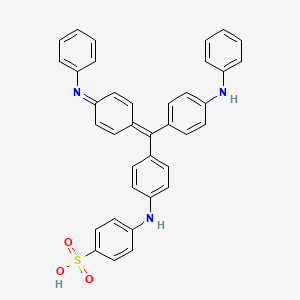
Alkali Blue 6B (C.I. 42765)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alkali Blue 6B, also known as Colour Index 42765, is a synthetic organic dye belonging to the triphenylmethane class. It is primarily used as a pH indicator and in various industrial applications due to its vibrant blue color. The compound has the molecular formula C₃₇H₂₉N₃O₃S and a molar mass of 595.7 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Alkali Blue 6B is synthesized through a series of chemical reactions involving triphenylmethane derivatives. The synthesis typically involves the condensation of benzaldehyde derivatives with aniline derivatives in the presence of sulfuric acid as a catalyst. The reaction conditions include maintaining a temperature range of 80-100°C and a reaction time of several hours to ensure complete condensation .
Industrial Production Methods
In industrial settings, the production of Alkali Blue 6B involves large-scale batch processes. The raw materials are mixed in reactors equipped with temperature control systems. The reaction mixture is then subjected to filtration, washing, and drying to obtain the final product in its pure form. The industrial process ensures high yield and purity of the dye .
Análisis De Reacciones Químicas
Types of Reactions
Alkali Blue 6B undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonoid structures.
Reduction: Reduction reactions can convert the dye into leuco forms, which are colorless.
Substitution: Alkali Blue 6B can undergo electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and zinc dust are used.
Major Products Formed
Oxidation: Quinonoid derivatives.
Reduction: Leuco forms of the dye.
Substitution: Various substituted triphenylmethane derivatives.
Aplicaciones Científicas De Investigación
Alkali Blue 6B has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator in titrations and other analytical procedures.
Biology: Employed in staining techniques for visualizing cellular components under a microscope.
Medicine: Investigated for potential use in diagnostic assays and as a marker in histological studies.
Industry: Utilized in the manufacturing of inks, coatings, and textiles due to its stable and vibrant color.
Mecanismo De Acción
The mechanism of action of Alkali Blue 6B involves its ability to change color in response to pH variations. The dye exists in different ionic forms depending on the pH of the environment. At acidic pH, it appears blue, while at alkaline pH, it transitions to a pink or red color. This property is due to the protonation and deprotonation of the dye’s functional groups, which alter its electronic structure and, consequently, its color .
Comparación Con Compuestos Similares
Similar Compounds
- Acid Blue 110
- Acid Blue 119
- Methyl Orange
- Quinalizarin
Uniqueness
Alkali Blue 6B is unique due to its high stability, vibrant color, and versatility as a pH indicator. Unlike some other dyes, it maintains its color integrity under various environmental conditions, making it suitable for a wide range of applications .
Propiedades
Fórmula molecular |
C37H29N3O3S |
|---|---|
Peso molecular |
595.7 g/mol |
Nombre IUPAC |
4-[4-[(4-anilinophenyl)-(4-phenyliminocyclohexa-2,5-dien-1-ylidene)methyl]anilino]benzenesulfonic acid |
InChI |
InChI=1S/C37H29N3O3S/c41-44(42,43)36-25-23-35(24-26-36)40-34-21-15-29(16-22-34)37(27-11-17-32(18-12-27)38-30-7-3-1-4-8-30)28-13-19-33(20-14-28)39-31-9-5-2-6-10-31/h1-26,38,40H,(H,41,42,43) |
Clave InChI |
MRBZZOCCHHNQBM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)NC2=CC=C(C=C2)C(=C3C=CC(=NC4=CC=CC=C4)C=C3)C5=CC=C(C=C5)NC6=CC=C(C=C6)S(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


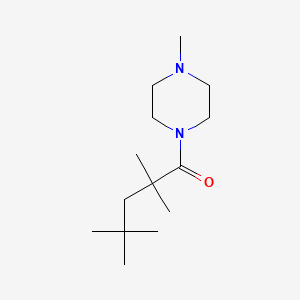
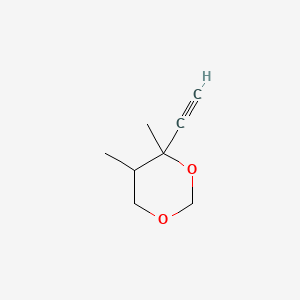
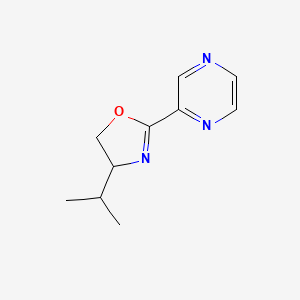
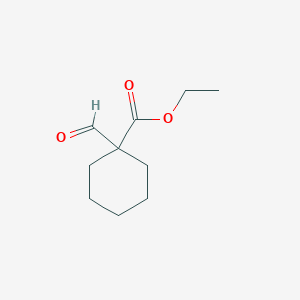
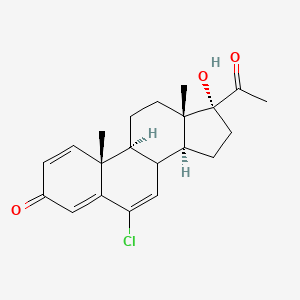
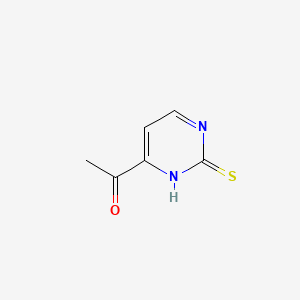
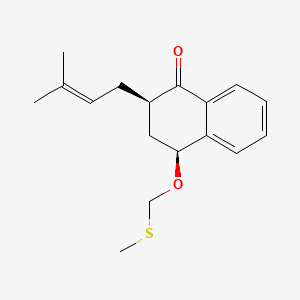

![[(3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)piperidin-2-yl] hydrogen sulfate](/img/structure/B13830357.png)


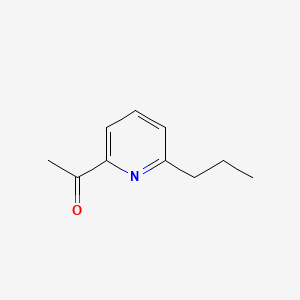
![1H-Indole-2,3-dione,5-chloro-1-[(3,4-dichlorophenyl)methyl]-,3-[O-(2-chloroacetyl)oxime]](/img/structure/B13830403.png)
